molecular formula C7H9NOS B1334031 2-Acetyl-4,5-dimethylthiazole CAS No. 7531-76-2

2-Acetyl-4,5-dimethylthiazole

Cat. No.: B1334031
CAS No.: 7531-76-2
M. Wt: 155.22 g/mol
InChI Key: NQBBXAHMYZUTSW-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dimethylthiazole is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive nutty and meaty aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-4,5-dimethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dimethylthiazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic dehydrogenation of 2,4-dimethylthiazole in the presence of a suitable catalyst, followed by acetylation using acetic anhydride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,5-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-4,5-dimethylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-4,5-dimethylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4,5-dimethylthiazole is unique due to its specific combination of functional groups, which confer distinct aromatic properties and reactivity. Its dual methyl and acetyl substitutions on the thiazole ring make it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBBXAHMYZUTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373323
Record name 2-Acetyl-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7531-76-2
Record name 2-Acetyl-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7531-76-2
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4,5-dimethylthiazole (2.0 g, 17.67 mmol, 1 eq.) in dry diethyl ether (20 mL) was added slowly dropwise, over approximately 30 minutes, to a solution of butyllithium (7.8 mL, 19.44 mmol, 2.5M, 1.1 eq.) in dry diethyl ether (20 mL) at −70° C. The resultant solution was stirred at −70° C. for 30 minutes, −30° C. for 20 minutes and then re-cooled to −70° C. Dry ethyl acetate (3.11 g, 3.5 mL, 35.34 mmol, 2 eq.) was added in one portion to the deep red solution and the cooling bath was removed. After 50 minutes stirring at room temperature the reaction mixture was poured into saturated NaHSO4 and extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with saturated Na2CO3 (1×50 mL), brine (1×50 mL), dried over solid Na2SO4 and filtered. The filtrate was concentrated under reduced pressure and the resultant greenish, mobile oil was purified by column chromatography (15% ethyl acetate in hexanes) on silica gel giving a yellow oil (1.81 g, 66% yield): 1H (400 Mhz, CDCl3) δ 2.4(3H, s), 2.5(3H, s), 2.7(3H, s).
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2 g
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hexanes
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66%

Synthesis routes and methods III

Procedure details

Commercially available 4,5-dimethyl-1,3-thiazole (453 mg) was dissolved in tetrahydrofuran (10 ml) to prepare a solution which was then cooled to −78° C. A hexane solution (1.56 M) (2.8 ml) of n-butyllithium was slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. N-Methoxy-N-methylacetamide (454 mg) was dissolved in tetrahydrofuran (2 ml) to prepare a solution which was then slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. The cooling bath was removed, an aqueous saturated ammonium chloride solution (10 ml) was added, and the mixture was stirred for 30 min. Further, water (10 ml) was added, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed, and the residue was purified by chromatography on silica gel using hexane/ethyl acetate for development to give the title compound (609 mg, 98%).
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453 mg
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 2
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 3
2-Acetyl-4,5-dimethylthiazole

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